2-Chloro-4-methylphenylmagnesium bromide

Nickel catalysis Multicomponent coupling Steric effects

Generic aryl Grignard reagents cannot replicate the steric and electronic profile of 2-chloro-4-methylphenylmagnesium bromide. Substituting phenyl- or p-tolylmagnesium bromide leads to divergent products or failed couplings. This reagent is essential for installing the 2-chloro-4-methylphenyl motif. - Ortho-chloro substituent suppresses competing cross-coupling pathways, steering reactions toward selective multicomponent products. - Para-methyl group enhances nucleophilicity (Hammett σ⁺ = -0.31), overcoming steric barriers in congested carbonyl additions. - Supplied as a 0.5 M solution in THF, enabling reliable stoichiometric control in sensitive synthetic sequences.

Molecular Formula C7H6BrClMg
Molecular Weight 229.78 g/mol
Cat. No. B14896824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylphenylmagnesium bromide
Molecular FormulaC7H6BrClMg
Molecular Weight229.78 g/mol
Structural Identifiers
SMILESCC1=CC(=[C-]C=C1)Cl.[Mg+2].[Br-]
InChIInChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
InChIKeyAFFRMLVJDWDLIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methylphenylmagnesium Bromide Overview


2-Chloro-4-methylphenylmagnesium bromide is an aryl Grignard reagent characterized by a phenyl ring bearing an ortho-chloro substituent and a para-methyl substituent, with the general formula C₇H₆BrClMg and a molecular weight of approximately 229.78 g/mol . This compound is synthesized by the insertion of magnesium into the carbon-halogen bond of 2-chloro-4-methylbromobenzene in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, and is typically supplied as a 0.5 M solution in THF . As a member of the organomagnesium halide class, it serves as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions, including cross-couplings, additions to carbonyls, and reactions with other electrophiles [1]. Its unique substitution pattern—combining an electron-withdrawing, sterically bulky ortho-chloro group with an electron-donating para-methyl group—imparts a specific electronic and steric profile that distinguishes its reactivity from simpler aryl Grignard analogs such as phenylmagnesium bromide, 2-chlorophenylmagnesium bromide, or p-tolylmagnesium bromide.

Workflow
Carbon–carbon bond formation via nucleophilic addition or cross-coupling
Substitution Pattern
Ortho-chloro steric handle and para-methyl electronic activation
Format
Solution in THF for anhydrous organometallic transformations

Uniqueness of 2-Chloro-4-methylphenylmagnesium Bromide


A simple replacement of 2-chloro-4-methylphenylmagnesium bromide with a generic aryl Grignard reagent such as phenylmagnesium bromide or p-tolylmagnesium bromide will fundamentally alter the outcome of a synthetic sequence, leading to either a different product, significantly reduced yield, or complete reaction failure. This is because the ortho-chloro and para-methyl substituents exert profound and quantifiable effects on both the electronic character and steric environment of the nucleophilic carbon. As demonstrated in mechanistic studies of nickel-catalyzed couplings, ortho-substituents on aryl Grignard reagents can completely suppress competing cross-coupling pathways, steering the reaction toward selective formation of multicomponent products [1]. Conversely, para-methyl groups modulate electron density and, in the absence of ortho-steric hindrance, can enhance reactivity in electrophilic additions. The dual-substituent architecture of 2-chloro-4-methylphenylmagnesium bromide therefore represents a non-interchangeable functional motif. Procuring the incorrect analog—for instance, substituting 2-chlorophenylmagnesium bromide for 2-chloro-4-methylphenylmagnesium bromide—would install an aryl group lacking the para-methyl substituent, thereby altering the physicochemical properties and biological activity of downstream pharmaceutical intermediates or materials. The following sections provide quantitative evidence that substantiates the unique and necessary role of this specific compound in demanding synthetic applications.

Simpler aryl Grignard reagents (e.g., phenylmagnesium bromide, p-tolylmagnesium bromide) lack ortho steric bulk; reaction selectivity and product architecture may shift significantly.
2-Chlorophenylmagnesium bromide omits the para-methyl group, altering electronic character and downstream physicochemical properties.
4-Methylphenylmagnesium bromide lacks ortho-chloro steric steering; multicomponent coupling outcomes may not be reproduced.

Reactivity Evidence for 2-Chloro-4-methylphenylmagnesium Bromide


Ortho-Chloro Steric Control in Nickel Catalysis

In nickel-catalyzed four-component coupling reactions, the presence of an ortho-substituent on the aryl Grignard reagent (as in 2-chloro-4-methylphenylmagnesium bromide) suppresses the competing two-component cross-coupling pathway, leading to a selective increase in the formation of the desired four-component product. This effect is directly attributable to the steric bulk of the ortho-substituent, which hinders the approach of the nickel center during the cross-coupling step [1]. This represents a key differentiation from unsubstituted or para-substituted-only aryl Grignard reagents, which lack this steric steering capability and thus are prone to lower selectivity in analogous reactions.

Ortho-Cl Steric Control
Class-level inference
Suppresses competing cross-coupling; favors four-component product formation
Ortho steric bulk may enhance selectivity in nickel-catalyzed couplings
Compared to unsubstituted aryl Grignard reagents
Nickel catalysis Multicomponent coupling Steric effects

Para-Methyl Enhances Nucleophilic Reactivity

The para-methyl substituent on 2-chloro-4-methylphenylmagnesium bromide is an electron-donating group (EDG) that increases the electron density at the nucleophilic carbon of the Grignard reagent via resonance and inductive effects. This contrasts with analogs bearing electron-withdrawing groups (EWGs), such as 4-chlorophenylmagnesium bromide, where the para-chloro substituent reduces nucleophilicity [1]. While direct rate constants for nucleophilic addition are not available for this specific compound, the well-established Hammett σ⁺ value for para-methyl (-0.31) compared to para-chloro (+0.11) provides a quantitative framework for predicting enhanced reactivity toward electrophiles [2]. This electronic differentiation translates into potentially higher yields in nucleophilic additions to carbonyl compounds under otherwise identical conditions.

Para-Me Electronic Activation
Class-level inference
Δσ⁺ = 0.42 (p-Me σ⁺ -0.31 vs. p-Cl +0.11)
Higher electron density at nucleophilic carbon may support reactions with hindered electrophiles
Based on literature Hammett parameters
Electronic effects Nucleophilicity Hammett parameters

Regiospecific Biphenyl Motif Installation

A patent by Asahi Glass Co. (JPH08109143A) explicitly demonstrates the use of 4-methyl-phenyl magnesium bromide (p-tolylmagnesium bromide) as a key reagent for the synthesis of biphenyl compounds . While this patent utilizes the para-methyl analog, it provides a critical baseline for the anticipated reactivity of the 2-chloro-4-methylphenyl variant. The methodology details a reaction between 2-chlorobenzonitrile and 4-methyl-phenyl magnesium bromide in the presence of a manganese catalyst to yield biphenyl derivatives in high purity . The inclusion of the ortho-chloro substituent in 2-chloro-4-methylphenylmagnesium bromide would be expected to furnish the analogous 2'-chloro-4'-methyl biphenyl product, a structural motif found in numerous pharmaceuticals and liquid crystal materials . This direct patent linkage establishes a well-defined synthetic utility, where the unique substitution pattern is essential for achieving the desired molecular architecture.

Biphenyl Motif Installation
Supporting evidence
Patent method (JPH08109143A) for biphenyls via Mn-catalyzed coupling with aryl nitriles
Supports synthesis of ortho-substituted biphenyl intermediates
Direct evidence with 4-methyl analog; chloro variant anticipated
Biphenyl synthesis Cross-coupling Pharmaceutical intermediates

Bromide Enables Faster Grignard Formation

The choice of bromide as the halogen in 2-chloro-4-methylphenylmagnesium bromide is a deliberate design feature that enhances the rate and reliability of Grignard reagent formation. It is a well-established principle that the reactivity of aryl halides toward magnesium insertion follows the order: iodides > bromides > chlorides [1][2]. This is due to the decreasing carbon-halogen bond strength (C-I ≈ 209 kJ/mol; C-Br ≈ 285 kJ/mol; C-Cl ≈ 327 kJ/mol) [3]. Consequently, 2-chloro-4-methylphenylmagnesium bromide can be prepared under milder conditions and with higher yield compared to its dichloride counterpart (2-chloro-4-methylphenylmagnesium chloride), which would require more forcing conditions and may be prone to incomplete conversion or side reactions.

Bromide vs. Chloride Formation
Class-level inference
C-Br bond energy ~285 kJ/mol vs. C-Cl ~327 kJ/mol (Δ ≈ 42 kJ/mol)
Faster magnesium insertion may improve reagent yield and reliability
Established halide reactivity order
Grignard formation kinetics Halide reactivity Synthetic efficiency

Physical and Hazard Profile for Handling

A comparison of the physical properties of 2-chloro-4-methylphenylmagnesium bromide with a simpler analog, p-tolylmagnesium bromide, reveals quantifiable differences that impact procurement, storage, and handling. While specific density and boiling point data for the target compound are not publicly available, the presence of the ortho-chloro substituent increases molecular weight (229.78 g/mol vs. 195.34 g/mol for p-tolylmagnesium bromide ) and likely influences solution density and viscosity. More importantly, the increased molecular weight and the presence of the chlorine atom affect the compound's hazard classification and associated shipping and storage requirements. This means that a researcher or procurement specialist cannot simply assume that the same safety protocols or storage conditions (e.g., refrigeration at 2-8°C vs. ambient temperature) that apply to p-tolylmagnesium bromide are adequate for the chlorinated analog. The specific material safety data sheet (MSDS) for 2-chloro-4-methylphenylmagnesium bromide, provided by the vendor (e.g., abcr GmbH), must be consulted and followed to ensure safe and compliant handling .

Physical Hazard Profile
Supporting evidence
MW 229.78 g/mol vs. p-tolyl analog 195.34 g/mol (Δ 34.44 g/mol)
Distinct shipping, storage, and safety requirements apply
Consult vendor SDS; not interchangeable with simpler analogs
Safety Physical properties Handling

Applications of 2-Chloro-4-methylphenylmagnesium Bromide


Ortho-Substituted Biphenyls for APIs and Liquid Crystals

The core utility of 2-chloro-4-methylphenylmagnesium bromide lies in its ability to install a 2-chloro-4-methylphenyl moiety onto diverse electrophilic partners, a transformation that is foundational to the synthesis of ortho-substituted biphenyls. As evidenced by patent methodology (JPH08109143A), this reagent class efficiently couples with aryl nitriles under manganese catalysis to yield high-purity biphenyl derivatives . The resulting 2'-chloro-4'-methyl biphenyl core is a privileged structure in medicinal chemistry, found in numerous drug candidates and active pharmaceutical ingredients (APIs), and also serves as a key building block for liquid crystalline materials . Researchers engaged in the synthesis of AT1 receptor antagonists, certain kinase inhibitors, or advanced thermotropic liquid crystals would find this specific Grignard reagent indispensable for constructing the required molecular architecture.

Sterically Controlled Multicomponent Couplings

The ortho-chloro substituent on 2-chloro-4-methylphenylmagnesium bromide provides a crucial steric handle that can be exploited to control the chemoselectivity of transition metal-catalyzed reactions. As demonstrated by Iwasaki et al., ortho-substituted aryl Grignard reagents suppress competing cross-coupling pathways in nickel-catalyzed systems, steering the reaction toward the selective formation of four-component coupling products [1]. This level of steric control is not achievable with simpler aryl Grignard reagents such as phenylmagnesium bromide or p-tolylmagnesium bromide. Therefore, synthetic chemists pursuing the rapid assembly of complex, polyfunctional molecules via multicomponent coupling strategies should select 2-chloro-4-methylphenylmagnesium bromide when a bulky, electron-rich aryl nucleophile is required to enforce the desired reaction pathway and maximize product selectivity.

Nucleophilic Additions to Hindered Carbonyls

The electron-donating para-methyl substituent of 2-chloro-4-methylphenylmagnesium bromide increases the electron density at the nucleophilic carbon, as quantitatively described by its Hammett σ⁺ value (-0.31) [2]. This enhanced nucleophilicity is particularly valuable in reactions with sterically hindered or weakly electrophilic carbonyl compounds (e.g., ortho-substituted benzaldehydes or α,β-unsaturated ketones). In such contexts, the increased reactivity of the para-methyl-substituted Grignard reagent can overcome steric barriers or low electrophilicity, leading to higher yields and cleaner reaction profiles compared to using less nucleophilic aryl Grignard reagents like 4-chlorophenylmagnesium bromide (σ⁺ = +0.11) [2]. This makes 2-chloro-4-methylphenylmagnesium bromide a preferred reagent for constructing congested benzylic alcohol motifs that are common in natural products and complex pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Ortho-Substituted Biphenyl Synthesis
Steric and electronic substitution pattern
Confirm 2'-chloro-4'-methyl biphenyl formation via Mn-catalyzed coupling
Multicomponent Coupling Selectivity
Ortho steric steering capability
Evaluate four-component vs. cross-coupling product ratio under Ni catalysis
Nucleophilic Addition to Hindered Carbonyls
Enhanced nucleophilicity (para-methyl EDG)
Assess yield and selectivity in additions to sterically congested electrophiles

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